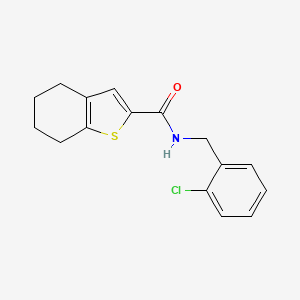

N-(2-氯苄基)-4,5,6,7-四氢-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

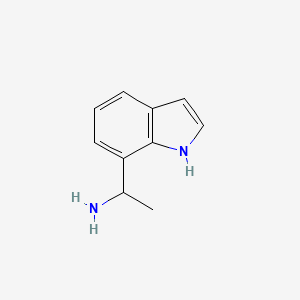

“N-(2-chlorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a sulfur-containing heterocycle that is a component of many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a benzothiophene ring attached to a carboxamide group via a 2-chlorobenzyl linker .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of its functional groups .科学研究应用

Antimicrobial Activity

N-(2-chlorobenzyl)-substituted hydroxamate: , a derivative of the compound , has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . This enzyme is crucial for the non-mevalonate pathway of isoprenoid biosynthesis, which is a target for antimicrobial drug development. The compound exhibited an IC50 value of 1.0 μM and inhibited the growth of Haemophilus influenzae, showcasing its potential as an antimicrobial agent .

Anti-Inflammatory and Anticancer Properties

Indole derivatives, which share structural similarities with the compound, have been reported to possess anti-inflammatory and anticancer activities . These compounds can bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents. The indole scaffold is a valuable pharmacophore for screening different pharmacological activities, including anti-inflammatory and anticancer properties .

Antiviral Applications

Indole derivatives have also been prepared and reported as antiviral agents . For instance, certain indole-based compounds showed inhibitory activity against influenza A and Coxsackie B4 virus, indicating that similar structures like N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide could be explored for their antiviral capabilities .

Antioxidant Effects

The indole nucleus, found in compounds related to the one under analysis, is known for its antioxidant properties . Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders and aging. Research into the antioxidant capacity of such compounds could lead to the development of novel therapeutic agents.

Antidiabetic Potential

Indole derivatives have been studied for their antidiabetic effects . They have the potential to modulate various biological pathways involved in diabetes mellitus, which could make them suitable candidates for the development of new antidiabetic drugs.

Antimalarial and Antitubercular Activities

The biological activities of indole derivatives extend to antimalarial and antitubercular effects . These compounds can be synthesized and screened for their efficacy against diseases like malaria and tuberculosis, providing a basis for new drug discovery in these areas.

作用机制

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c17-13-7-3-1-6-12(13)10-18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPAIDATYFDUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2905137.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2905140.png)

![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)

![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)

![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2905157.png)

![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)